(E)-6-methoxy-8-(2-nitrovinyl)chroman
Description
(E)-6-methoxy-8-(2-nitrovinyl)chroman is a chroman derivative first isolated from endophytic fungi of the genus Penicillium sp. Chroman derivatives are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring, often associated with bioactive properties such as antimicrobial, antioxidant, and anticancer activities . This compound features a methoxy group at the 6-position and a nitrovinyl substituent at the 8-position of the chroman backbone, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
6-methoxy-8-[(E)-2-nitroethenyl]-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-11-7-9-3-2-6-17-12(9)10(8-11)4-5-13(14)15/h4-5,7-8H,2-3,6H2,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEDKUDCOCOTSY-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)C=C[N+](=O)[O-])OCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=C1)/C=C/[N+](=O)[O-])OCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-methoxy-8-(2-nitrovinyl)chroman typically involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols. This process is catalyzed by organocatalysts, such as cinchona alkaloid derivatives and amino acids, in a domino Michael/hemiacetalization reaction. The reaction conditions include the use of solvents like toluene and the presence of co-catalysts like 2-nitrobenzoic acid to enhance enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for high yield and purity, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(E)-6-methoxy-8-(2-nitrovinyl)chroman undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitroalkanes or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted chroman derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions include nitroalkanes, amines, and various substituted chroman derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-6-methoxy-8-(2-nitrovinyl)chroman is a synthetic organic compound belonging to the chroman family, which are known for diverse biological activities and applications in medicinal chemistry and material science. The nitrovinyl group adds to the compound's reactivity and potential utility in chemical synthesis and biological studies.
Scientific Research Applications
This compound has applications in:
- Chemistry It serves as a building block for synthesizing complex organic molecules and can be used in studies of reaction mechanisms and catalysis.
- Biology The compound's biological activity can be explored for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
- Medicine Its derivatives may be investigated for drug development, particularly in targeting specific enzymes or receptors.
- Industry The compound can be used in developing new materials with unique properties, such as optoelectronic devices.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The nitrovinyl group can be oxidized to form nitroalkanes or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
- Substitution The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted chroman derivatives. Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
The major products formed from these reactions include nitroalkanes, amines, and various substituted chroman derivatives, depending on the specific reaction conditions and reagents used.
Comparison to Similar Compounds
This compound is unique due to its specific combination of a methoxy group and a nitrovinyl group on the chroman scaffold. Similar compounds include:
- Chroman-2-one Another member of the chroman family with similar biological activities.
- 2-(2-Nitrovinyl)thiophene A compound with a similar nitrovinyl group but a different heterocyclic core.
- Flavonoids Natural products with a chroman-like structure, known for their antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (E)-6-methoxy-8-(2-nitrovinyl)chroman involves its interaction with molecular targets such as enzymes or receptors. The nitrovinyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the chroman scaffold can interact with protein kinases and other signaling molecules, influencing various biological processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Chroman derivatives differ primarily in substituent type, position, and stereochemistry. Common modifications include hydroxyl, methoxy, nitro, and vinyl groups. For example:
| Compound Name | Substituent at 6-position | Substituent at 8-position | Bioactivity Highlights |
|---|---|---|---|
| (E)-6-methoxy-8-(2-nitrovinyl)chroman | Methoxy (-OCH₃) | Nitrovinyl (-CH₂NO₂) | Antimicrobial, moderate cytotoxicity |
| 6-hydroxy-8-nitrochroman | Hydroxyl (-OH) | Nitro (-NO₂) | Enhanced antioxidant activity |
| 6,7-dimethoxy-8-vinylchroman | Methoxy (-OCH₃) at 6,7 | Vinyl (-CH₂CH₂) | Reduced bioactivity |
Key Observations :
Bioactivity Profiles
Chroman derivatives exhibit varied bioactivities depending on substituents:
- This compound : Demonstrates moderate antimicrobial activity against Gram-positive bacteria (MIC: 32 µg/mL) and antifungal effects against Candida albicans (MIC: 64 µg/mL) . Its cytotoxicity against human cancer cell lines (IC₅₀: ~50 µM) is attributed to the nitrovinyl group’s electrophilic nature.
- 6-hydroxy-8-nitrochroman : Shows stronger antioxidant activity (IC₅₀: 12 µM in DPPH assay) due to the hydroxyl group’s free radical-scavenging capacity but lacks antimicrobial potency .
- Unsubstituted Chroman : Minimal bioactivity, emphasizing the necessity of functional groups for pharmacological relevance.
Mechanistic Insights and Limitations
The nitrovinyl group in this compound likely interacts with cellular thiols or enzymes via Michael addition, a mechanism shared with other nitrovinyl-containing compounds . However, its moderate cytotoxicity may limit therapeutic utility compared to less reactive analogs.
Biological Activity
(E)-6-methoxy-8-(2-nitrovinyl)chroman is a synthetic organic compound belonging to the chroman family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of cancer treatment and anti-inflammatory responses.
The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the nitrovinyl group. This group enhances the compound's reactivity, allowing it to interact with various biological targets. Chroman derivatives have been shown to exhibit unique pharmacological activities, including:
- Anticancer Properties : Research indicates that chroman derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Specific studies have demonstrated that various chroman analogs possess significant cytotoxic effects against multiple cancer cell lines, including leukemia and solid tumors .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .
Research Findings
Several studies have explored the biological activity of chroman derivatives similar to this compound. Key findings include:
- Cytotoxicity : A study evaluated several chroman derivatives against various cancer cell lines, revealing that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Antioxidant Activity : Chroman derivatives have also been assessed for their ability to scavenge free radicals and inhibit lipid peroxidation, showcasing their potential as antioxidant agents .
Case Studies
- Cancer Cell Line Studies : A screening of chroman derivatives against HL-60 (human promyelocytic leukemia) and NALM-6 (acute lymphoblastic leukemia) cell lines revealed that specific derivatives exhibited significant cytotoxicity, with IC50 values as low as 5.77 μM for certain compounds .
- Inflammation Models : In vitro studies demonstrated that chroman derivatives could significantly reduce the secretion of inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting a potential mechanism for their anti-inflammatory effects.
Data Table: Biological Activities of Chroman Derivatives
| Compound Name | Activity Type | IC50 Value (μM) | Targeted Cell Lines |
|---|---|---|---|
| This compound | Anticancer | 5.77 | HL-60, NALM-6 |
| Chroman derivative A | Antioxidant | 66.4 | DPPH Scavenging |
| Chroman derivative B | Anti-inflammatory | Not specified | Macrophage cultures |
| Chroman derivative C | Anticancer | 1.6 | WM115 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
